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Compound of Interest

Compound Name: Hept-5-yn-1-ol

Cat. No.: B1279254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Hept-5-yn-1-ol with its

corresponding alkene (Hept-5-en-1-ol), alkane (Heptan-1-ol), and an ester derivative (Hept-5-

yn-1-yl acetate). The objective is to highlight the key differences in their Infrared (IR), ¹H

Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra, providing valuable data for the

identification and characterization of these compounds in research and development settings.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of Hept-5-yn-1-ol and its

derivatives. The presented data is representative and compiled from typical values for the

respective functional groups.
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Compound Structure IR Data (cm⁻¹)
¹H NMR Data
(δ, ppm)

¹³C NMR Data
(δ, ppm)

Hept-5-yn-1-ol
Hept-5-yn-1-ol

structure

O-H (alcohol):

3400-3200

(broad)C-H (sp³):

2960-2850C≡C

(alkyne): 2260-

2100 (weak)C-O

(alcohol): 1260-

1000

-OH: ~1.5-3.5

(broad s, 1H)-

CH₂-O-: ~3.6 (t,

2H)-C≡C-CH₂-:

~2.1 (m, 2H)-

CH₂-CH₂-O-:

~1.6 (m, 2H)-

CH₂-C≡C-: ~1.5

(m, 2H)CH₃-

C≡C-: ~1.8 (t,

3H)

-CH₂OH: ~62-

C≡C-: ~80, ~75-

CH₂-: ~32, ~25,

~18-CH₃: ~3

Hept-5-en-1-ol
Hept-5-en-1-ol

structure

O-H (alcohol):

3400-3200

(broad)C-H (sp³):

2960-2850C-H

(sp²): 3100-

3000C=C

(alkene): 1680-

1620 (weak)C-O

(alcohol): 1260-

1000

-OH: ~1.5-3.5

(broad s, 1H)-

CH=CH-: ~5.4

(m, 2H)-CH₂-O-:

~3.6 (t, 2H)-CH₂-

CH=CH-: ~2.0

(m, 2H)-CH₂-

CH₂-O-: ~1.5 (m,

2H)CH₃-

CH=CH-: ~1.6

(d, 3H)

-CH₂OH: ~62-

CH=CH-: ~130,

~125-CH₂-: ~32,

~30-CH₃: ~18

Heptan-1-ol
Heptan-1-ol

structure

O-H (alcohol):

3400-3200

(broad)C-H (sp³):

2960-2850C-O

(alcohol): 1260-

1000

-OH: ~1.3 (broad

s, 1H)-CH₂-O-:

~3.6 (t, 2H)-CH₂-

(internal): ~1.3-

1.6 (m, 8H)-CH₃:

~0.9 (t, 3H)

-CH₂OH: ~63-

CH₂-: ~33, ~32,

~29, ~26, ~23-

CH₃: ~14

Hept-5-yn-1-yl

acetate

Hept-5-yn-1-yl

acetate structure

C-H (sp³): 2960-

2850C=O

(ester): ~1740

(strong)C≡C

(alkyne): 2260-

-CH₂-O-: ~4.1 (t,

2H)-C≡C-CH₂-:

~2.1 (m,

2H)CH₃-C=O:

~2.0 (s, 3H)-

C=O: ~171-

CH₂O-: ~64-

C≡C-: ~80, ~75-

CH₂-: ~28, ~25,
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2100 (weak)C-O

(ester): 1250-

1000

CH₂-CH₂-O-:

~1.7 (m, 2H)-

CH₂-C≡C-: ~1.6

(m, 2H)CH₃-

C≡C-: ~1.8 (t,

3H)

~18CH₃-C=O:

~21-CH₃: ~3

Disclaimer: The spectroscopic data presented in this table are representative values and are

intended for illustrative and comparative purposes. Actual experimental values may vary

depending on the specific conditions of data acquisition.

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean salt plates is recorded and automatically subtracted from the sample

spectrum.

Data Analysis: The positions of the major absorption bands are identified and assigned to the

corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A ¹H and ¹³C NMR spectrometer, typically operating at a frequency of 300

MHz or higher for protons.
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¹H NMR Data Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to encompass the expected range of proton chemical shifts (e.g.,

0-12 ppm).

A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise

ratio.

¹³C NMR Data Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each unique carbon.

The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans (typically 128 or more) is required due to the lower natural

abundance of the ¹³C isotope.

Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm)

relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals in

the ¹H NMR spectrum are analyzed to determine the connectivity of the protons.

Spectroscopic Comparison Workflow
The logical flow for the spectroscopic comparison of Hept-5-yn-1-ol and its derivatives is

illustrated in the diagram below.
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Caption: Workflow for the spectroscopic comparison of Hept-5-yn-1-ol and its derivatives.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Hept-5-yn-1-
ol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279254#spectroscopic-comparison-of-hept-5-yn-1-
ol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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